N-[2-(triazol-1-yl)phenyl]bicyclo[3.1.0]hexane-6-carboxamide
Description
N-[2-(triazol-1-yl)phenyl]bicyclo[310]hexane-6-carboxamide is a compound that features a bicyclic hexane structure fused with a triazole ring
Properties
IUPAC Name |
N-[2-(triazol-1-yl)phenyl]bicyclo[3.1.0]hexane-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c20-15(14-10-4-3-5-11(10)14)17-12-6-1-2-7-13(12)19-9-8-16-18-19/h1-2,6-11,14H,3-5H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXFGQCWOYWPVSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)C2C(=O)NC3=CC=CC=C3N4C=CN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(triazol-1-yl)phenyl]bicyclo[3.1.0]hexane-6-carboxamide typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using an organic or iridium photoredox catalyst under blue LED irradiation . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable photochemical reactions. The use of blue LED irradiation and iridium photoredox catalysts can be adapted for larger-scale synthesis, ensuring high yields and purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(triazol-1-yl)phenyl]bicyclo[3.1.0]hexane-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the triazole ring or other functional groups.
Substitution: The compound can undergo substitution reactions, particularly on the triazole ring and the phenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to amine or alkane derivatives .
Scientific Research Applications
N-[2-(triazol-1-yl)phenyl]bicyclo[3.1.0]hexane-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of N-[2-(triazol-1-yl)phenyl]bicyclo[3.1.0]hexane-6-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with various enzymes or receptors, modulating their activity. The bicyclic hexane structure provides rigidity, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-[4-(1H-1,2,4-triazol-1-yl)phenyl]bicyclo[3.1.0]hexane-3-carboxamide: Similar structure but with different substitution patterns on the triazole ring.
Bicyclo[2.1.1]hexane derivatives: These compounds share the bicyclic hexane core but differ in their functional groups and applications.
Uniqueness
N-[2-(triazol-1-yl)phenyl]bicyclo[3.1.0]hexane-6-carboxamide is unique due to its specific substitution pattern and the combination of a triazole ring with a bicyclic hexane structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
